molecular formula C16H8Cl2F6N2O2 B11535200 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B11535200
M. Wt: 445.1 g/mol
InChI Key: TXHAWOCRWOMNKB-UHFFFAOYSA-N
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Description

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide is a chemical compound with the molecular formula C22H12Cl2F6N2O2. It is known for its unique structure, which includes two chloro and trifluoromethyl groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)

Uniqueness

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H8Cl2F6N2O2

Molecular Weight

445.1 g/mol

IUPAC Name

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C16H8Cl2F6N2O2/c17-9-3-1-7(15(19,20)21)5-11(9)25-13(27)14(28)26-12-6-8(16(22,23)24)2-4-10(12)18/h1-6H,(H,25,27)(H,26,28)

InChI Key

TXHAWOCRWOMNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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